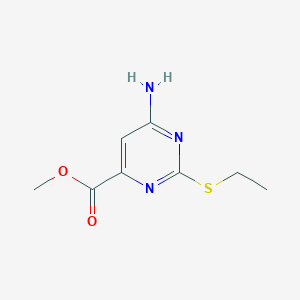
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It also works by reducing the production of inflammatory cytokines, which are responsible for the inflammation response.
Biochemical and Physiological Effects:
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of genes that are involved in the growth and proliferation of cancer cells. It also reduces the production of reactive oxygen species, which are responsible for oxidative stress. Additionally, it has been shown to modulate the immune response by reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate is its potential as a therapeutic agent for various diseases. It has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for the research on Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate. One of the most significant directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases. Additionally, the compound's mechanism of action needs to be fully understood to develop more effective treatments. Finally, the development of more soluble forms of the compound can improve its use in various experiments.
Conclusion:
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Its anti-tumor, anti-inflammatory, and anti-bacterial properties make it a promising therapeutic agent for various diseases. However, more research is needed to fully understand the compound's mechanism of action and develop more effective treatments.
Métodos De Síntesis
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate can be synthesized using different methods. One of the most common methods is the reaction between 2-ethylthio-5-iodopyrimidine and methyl 6-amino-4-chloro-2-methylpyrimidine-5-carboxylate. This reaction is catalyzed by a palladium catalyst in the presence of a base. The yield of this reaction is around 70%.
Aplicaciones Científicas De Investigación
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have anti-tumor activity against various cancer cell lines. It has also been shown to have anti-inflammatory and anti-bacterial properties.
Propiedades
IUPAC Name |
methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-3-14-8-10-5(7(12)13-2)4-6(9)11-8/h4H,3H2,1-2H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHDERBKXVIETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=N1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2946267.png)
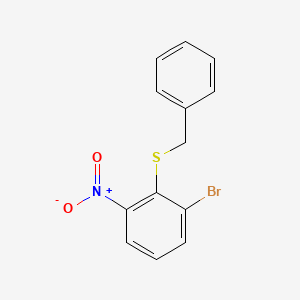
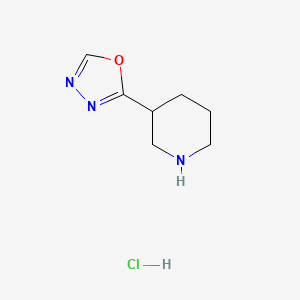
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2946271.png)
![N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2946272.png)

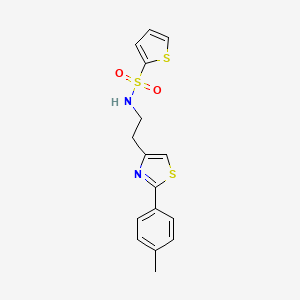



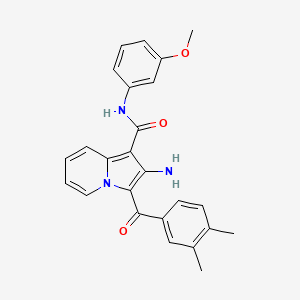

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946288.png)
